Jak-IN-3

Description

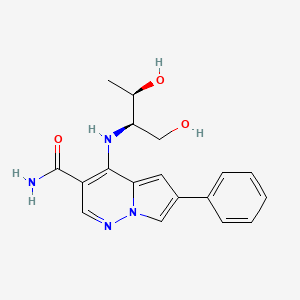

Structure

3D Structure

Properties

Molecular Formula |

C18H20N4O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]amino]-6-phenylpyrrolo[1,2-b]pyridazine-3-carboxamide |

InChI |

InChI=1S/C18H20N4O3/c1-11(24)15(10-23)21-17-14(18(19)25)8-20-22-9-13(7-16(17)22)12-5-3-2-4-6-12/h2-9,11,15,21,23-24H,10H2,1H3,(H2,19,25)/t11-,15-/m1/s1 |

InChI Key |

PRWQQLFMBINSAW-IAQYHMDHSA-N |

Isomeric SMILES |

C[C@H]([C@@H](CO)NC1=C(C=NN2C1=CC(=C2)C3=CC=CC=C3)C(=O)N)O |

Canonical SMILES |

CC(C(CO)NC1=C(C=NN2C1=CC(=C2)C3=CC=CC=C3)C(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Jak-IN-3 in the JAK-STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors. This pathway plays a pivotal role in regulating cellular processes such as proliferation, differentiation, survival, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in various pathologies, including autoimmune diseases, inflammatory conditions, and malignancies, making it a prime target for therapeutic intervention.

This technical guide provides an in-depth overview of the role of Jak-IN-3, a potent small molecule inhibitor, in modulating the JAK-STAT signaling pathway. This compound, also identified as compound 22 in its initial discovery, exhibits significant inhibitory activity against members of the JAK family, with a pronounced effect on JAK1 and JAK3. This document will detail the mechanism of action of this compound, present its quantitative inhibitory data, outline the experimental protocols for its characterization, and provide visual representations of the signaling pathway and experimental workflows.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a ligand, typically a cytokine, to its specific transmembrane receptor. This binding event induces receptor dimerization or oligomerization, bringing the associated intracellular JAKs into close proximity. This proximity allows for the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.

STAT proteins, which are latent cytoplasmic transcription factors, are recruited to these phosphorylated receptor sites via their SH2 domains. Upon docking, the STATs are themselves phosphorylated by the activated JAKs. This phosphorylation event triggers the dissociation of the STATs from the receptor, leading to their homo- or heterodimerization. The STAT dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating gene transcription.

There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is primarily restricted to hematopoietic cells and is crucial for lymphocyte development and function. JAK3 exclusively associates with the common gamma chain (γc), a subunit shared by the receptors for several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that targets the kinase domain of JAK proteins. By binding to the ATP-binding pocket, this compound prevents the phosphorylation of the JAKs themselves and their downstream substrates, including the cytokine receptors and STAT proteins. This blockade of phosphorylation effectively halts the signal transduction cascade, preventing the nuclear translocation of STAT dimers and the subsequent transcription of target genes involved in inflammatory and immune responses.

The inhibitory profile of this compound demonstrates a high affinity for JAK3 and JAK1, with lower potency against TYK2 and JAK2. This selectivity profile suggests that this compound can effectively modulate the signaling of cytokines that utilize receptor complexes involving JAK1 and JAK3, such as those containing the common gamma chain.

JAK-STAT pathway inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against the four members of the JAK family has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase | IC50 (nM) |

| JAK3 | 3 |

| JAK1 | 5 |

| TYK2 | 34 |

| JAK2 | 70 |

Data sourced from MedChemExpress, citing Spergel et al. (2019).

Experimental Protocols

The characterization of this compound (compound 22) involved both biochemical and cell-based assays to determine its potency and selectivity. The following are detailed methodologies representative of those used in the discovery and evaluation of this inhibitor.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK kinases.

Objective: To determine the IC50 values of this compound against JAK1, JAK2, JAK3, and TYK2.

Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP.

-

Substrate peptide (e.g., a poly(Glu, Tyr) peptide).

-

This compound (dissolved in DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well assay plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the purified JAK enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be at or near the Km for each respective enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This assay assesses the ability of this compound to inhibit the JAK-STAT pathway in a cellular context.

Objective: To measure the inhibition of IL-2-induced STAT5 phosphorylation in a T-cell line.

Materials:

-

A human T-cell line (e.g., Kit225 or primary human T-cells).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Recombinant human IL-2.

-

This compound (dissolved in DMSO).

-

Lysis buffer.

-

Phospho-specific antibodies against STAT5 (pY694).

-

Total STAT5 antibody.

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorescent dye).

-

Western blotting or ELISA equipment.

Procedure:

-

Seed the T-cells in a multi-well plate and culture overnight.

-

Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a specific concentration of IL-2 for a short period (e.g., 15-30 minutes).

-

Lyse the cells and collect the protein lysates.

-

Quantify the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 in the lysates using Western blotting or ELISA.

-

Normalize the pSTAT5 signal to the total STAT5 signal.

-

Calculate the percent inhibition of STAT5 phosphorylation for each concentration of this compound relative to the IL-2 stimulated control without inhibitor.

-

Determine the cellular IC50 value from the dose-response curve.

Workflow for a cell-based JAK inhibitor assay.

Conclusion

This compound is a potent inhibitor of the JAK-STAT signaling pathway with high affinity for JAK1 and JAK3. Its mechanism of action, involving the competitive inhibition of ATP binding to the kinase domain, effectively blocks the downstream signaling cascade initiated by various cytokines. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of the JAK-STAT pathway. The selectivity profile of this compound suggests its potential as a valuable tool for investigating the specific roles of JAK1 and JAK3 in health and disease, and as a lead compound for the development of novel therapeutics for autoimmune and inflammatory disorders.

The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of Janus Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Janus kinases (JAKs) represent a family of intracellular, non-receptor tyrosine kinases that are pivotal in mediating signal transduction for a host of cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes ranging from hematopoiesis and immune responses to cell proliferation and differentiation. Consequently, the dysregulation of this pathway has been implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and malignancies. This has rendered JAKs a prime target for therapeutic intervention. This technical guide delves into the core principles of the structure-activity relationship (SAR) of a representative series of Janus Kinase inhibitors, providing a framework for understanding how subtle molecular modifications can profoundly impact potency and selectivity.

The JAK-STAT Signaling Pathway: A Cascade of Activation

The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event induces a conformational change in the receptor, bringing the associated JAKs into close proximity. This proximity facilitates their trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. This phosphorylation triggers the dimerization of STAT proteins, which then translocate to the nucleus to modulate the transcription of target genes.

Caption: The JAK-STAT signaling pathway.

Case Study: Pyrido[2,3-d]pyrimidin-7-ones as Covalent JAK3 Inhibitors

To illustrate the principles of SAR in JAK inhibitors, we will examine a series of pyrido[2,3-d]pyrimidin-7-one derivatives designed as covalent inhibitors of JAK3. Covalent inhibitors form a stable bond with a specific amino acid residue in the target protein, often leading to enhanced potency and prolonged duration of action. In the case of JAK3, a unique cysteine residue (Cys909) in the ATP-binding site provides an opportunity for targeted covalent inhibition. The general scaffold of the examined derivatives incorporates an electrophilic "warhead," typically an acrylamide moiety, to engage in a Michael addition reaction with the sulfhydryl group of Cys909.

Data Presentation: SAR of Pyrido[2,3-d]pyrimidin-7-one Derivatives

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of pyrido[2,3-d]pyrimidin-7-one derivatives against JAK3. The core structure and the sites of modification (R1 and R2) are depicted below.

Core Scaffold:

| Compound | R1 Substituent | R2 Substituent | JAK3 IC50 (nM)[1][2] |

| 1a | Phenyl | Methyl | >1000 |

| 1b | 4-Fluorophenyl | Methyl | 89.4 |

| 1c | 4-Chlorophenyl | Methyl | 54.2 |

| 1d | 4-Bromophenyl | Methyl | 45.7 |

| 1e | 4-Iodophenyl | Methyl | 38.1 |

| 1f | 4-Trifluoromethylphenyl | Methyl | 25.6 |

| 2a | 4-Fluorophenyl | Ethyl | 75.3 |

| 2b | 4-Fluorophenyl | Isopropyl | 112.8 |

| 10f | 4-(Dimethylamino)phenyl | Methyl | 2.0 |

Note: This data is representative of a larger study and selected to highlight key SAR trends.

From this data, several key structure-activity relationships can be deduced:

-

Halogen Substitution at R1: The introduction of a halogen at the para-position of the phenyl ring at R1 significantly enhances inhibitory activity compared to the unsubstituted phenyl ring (compare 1a with 1b-1e ). There is a clear trend of increasing potency with increasing size and electronegativity of the halogen, with the iodo-substituted compound 1e being the most potent in this subset. The electron-withdrawing trifluoromethyl group in 1f further improves activity.

-

Alkyl Substitution at R2: Modification of the alkyl group at the R2 position reveals that a methyl group is optimal for potency. Increasing the steric bulk from methyl (1b ) to ethyl (2a ) results in a slight decrease in activity, while a larger isopropyl group (2b ) leads to a more pronounced loss of potency. This suggests that the R2 position occupies a sterically constrained pocket.

-

Introduction of an Electron-Donating Group: The most potent compound in this series, 10f , features a dimethylamino group at the para-position of the phenyl ring at R1. This strongly electron-donating group dramatically increases the inhibitory activity, resulting in a low nanomolar IC50 value of 2.0 nM.[2] This highlights the significant electronic influence of substituents at this position on the overall potency of the inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of SAR studies. Below are representative protocols for the key experiments typically employed in the evaluation of JAK inhibitors.

In Vitro JAK3 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified JAK3.

Materials:

-

Recombinant human JAK3 enzyme

-

Biotinylated peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

96-well or 384-well assay plates

-

Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for a LANCE Ultra assay)

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In the assay plate, add the test compound dilutions to the assay buffer.

-

Add the JAK3 enzyme to each well and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation in the case of irreversible inhibitors.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 90 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the detection reagents and incubate in the dark for 60 minutes.

-

Read the plate on a suitable plate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay for Inhibition of STAT5 Phosphorylation (Western Blot)

This assay determines the ability of a compound to inhibit JAK3-mediated signaling within a cellular context by measuring the phosphorylation of its downstream target, STAT5.

Materials:

-

A suitable cell line with active JAK3 signaling (e.g., U937 cells).[2]

-

Cell culture medium and supplements.

-

Test compounds dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-STAT5 (pSTAT5) and anti-total-STAT5 (tSTAT5).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Protein electrophoresis and Western blotting equipment.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere or grow to a suitable confluency.

-

Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 2-4 hours).

-

If necessary, stimulate the JAK-STAT pathway with an appropriate cytokine (e.g., IL-2 for JAK3).

-

Wash the cells with cold PBS and then lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-tSTAT5 antibody as a loading control.

-

Quantify the band intensities to determine the dose-dependent inhibition of STAT5 phosphorylation.

Experimental Workflow for JAK Inhibitor Discovery

The discovery and development of novel JAK inhibitors follow a logical and iterative workflow, beginning with initial screening and culminating in preclinical evaluation.

Caption: A typical workflow for JAK inhibitor drug discovery.

Conclusion

The systematic exploration of the structure-activity relationship is the cornerstone of modern drug discovery. As exemplified by the pyrido[2,3-d]pyrimidin-7-one series of covalent JAK3 inhibitors, minor structural modifications can lead to orders of magnitude differences in inhibitory potency. A thorough understanding of the interplay between the ligand and the target protein's binding site, facilitated by robust biochemical and cellular assays, is essential for the rational design of novel, potent, and selective JAK inhibitors. The principles and methodologies outlined in this guide provide a foundational understanding for researchers dedicated to advancing the field of JAK-targeted therapeutics.

References

An In-depth Technical Guide to the Immunomodulatory Effects of Jak-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory properties of Jak-IN-3, a potent Janus kinase (JAK) inhibitor. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand and potentially utilize this compound in preclinical research and development. This document details the mechanism of action of this compound, presents its quantitative inhibitory activity, outlines relevant experimental protocols, and visualizes key biological pathways and workflows.

Core Concepts: The JAK-STAT Pathway and Immunomodulation

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, making it central to the regulation of the immune system.[1] This pathway plays a pivotal role in the differentiation, proliferation, and activation of various immune cells.[2] The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[3]

JAK3, in particular, is predominantly expressed in hematopoietic cells and plays a crucial role in the development and function of lymphocytes, including T cells, B cells, and Natural Killer (NK) cells.[4] It exclusively associates with the common gamma chain (γc) of cytokine receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] Inhibition of JAK3 is therefore a targeted approach to modulate the immune response, with potential therapeutic applications in autoimmune diseases and organ transplantation.[5]

This compound: A Potent Pan-JAK Inhibitor

This compound (also referred to as compound 22 in some literature) is a potent, small-molecule inhibitor of the JAK family of kinases.[6][7] Its inhibitory activity is not exclusive to JAK3, demonstrating a pan-JAK inhibitory profile with nanomolar potency against multiple family members. This broad activity profile suggests that this compound can modulate the signaling of a wide range of cytokines.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against the four JAK family members has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase | IC50 (nM) |

| JAK1 | 5 |

| JAK2 | 70 |

| JAK3 | 3 |

| TYK2 | 34 |

Data sourced from multiple chemical suppliers and likely originating from primary research publications.[6][7][8]

Mechanism of Action

This compound exerts its immunomodulatory effects by competitively binding to the ATP-binding site of the JAK kinases, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the JAK-STAT signaling pathway inhibits the transcription of target genes that are essential for immune cell function.

Figure 1. Signaling pathway of JAK1/JAK3 inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the immunomodulatory effects of this compound.

Biochemical Kinase Inhibition Assay

This protocol is a representative method for determining the IC50 values of a test compound against JAK kinases.

Objective: To quantify the in vitro inhibitory activity of this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[9][10] This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor.

Materials:

-

Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

LanthaScreen™ Eu-anti-Tag antibody.

-

Fluorescent kinase tracer (e.g., Alexa Fluor™ 647-labeled).

-

This compound (or test compound) serially diluted in DMSO.

-

Kinase buffer.

-

384-well assay plates.

-

TR-FRET compatible plate reader.

Procedure:

-

Prepare a 2X kinase/antibody mix in kinase buffer.

-

Prepare a 2X tracer solution in kinase buffer.

-

Serially dilute this compound in DMSO and then in kinase buffer to create a 4X concentration series.

-

Add 2.5 µL of the 4X this compound dilutions to the assay plate.

-

Add 2.5 µL of the 2X kinase/antibody mix to the wells.

-

Add 5 µL of the 2X tracer solution to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

Figure 2. Workflow for a biochemical kinase inhibition assay.

Cellular Phospho-STAT (pSTAT) Assay

This protocol outlines a method to assess the functional inhibition of JAK signaling in a cellular context.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in immune cells.

Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with a cytokine known to signal through a specific JAK pathway. The level of phosphorylated STAT is then quantified using flow cytometry.[11]

Materials:

-

Fresh human whole blood or isolated PBMCs.

-

This compound.

-

Cytokines (e.g., IL-2 for JAK1/3, GM-CSF for JAK2).

-

Fixation buffer (e.g., Cytofix™).

-

Permeabilization buffer (e.g., Phosflow™ Perm Buffer III).

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and intracellular pSTAT (e.g., pSTAT5).

-

Flow cytometer.

Procedure:

-

Pre-incubate whole blood or PBMCs with varying concentrations of this compound for 1-2 hours at 37°C.

-

Stimulate the cells with a specific cytokine (e.g., IL-2) for 15-20 minutes at 37°C.

-

Fix the cells immediately by adding fixation buffer.

-

Permeabilize the cells by adding cold permeabilization buffer.

-

Stain the cells with a cocktail of antibodies against cell surface markers and intracellular pSTAT.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on specific cell populations and quantifying the median fluorescence intensity (MFI) of the pSTAT signal.

-

Calculate the percent inhibition of pSTAT at each concentration of this compound to determine the cellular IC50.

T-Cell Proliferation Assay

This protocol describes a method to evaluate the effect of this compound on T-cell proliferation.

Objective: To determine the anti-proliferative effect of this compound on activated T-cells.

Principle: T-cells are stimulated to proliferate in the presence of varying concentrations of the inhibitor. Proliferation is measured by the dilution of a fluorescent dye (e.g., CFSE) or by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine).[12]

Materials:

-

Isolated human or murine T-cells.

-

T-cell activation reagents (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA)).

-

CFSE (Carboxyfluorescein succinimidyl ester) dye.

-

This compound.

-

Complete cell culture medium.

-

Flow cytometer.

Procedure:

-

Label isolated T-cells with CFSE.

-

Plate the labeled cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Stimulate the T-cells with activation reagents.

-

Culture the cells for 3-5 days at 37°C in a CO₂ incubator.

-

Harvest the cells and analyze by flow cytometry.

-

Determine the percentage of cells that have undergone division by measuring the dilution of the CFSE signal.

Natural Killer (NK) Cell Cytotoxicity Assay

This protocol provides a framework for assessing the impact of this compound on the cytotoxic function of NK cells.

Objective: To measure the effect of this compound on the ability of NK cells to kill target tumor cells.

Principle: NK cells are co-cultured with target tumor cells (e.g., K562) that are susceptible to NK cell-mediated lysis. The cytotoxicity is determined by measuring the release of a cellular component (e.g., lactate dehydrogenase, LDH) from the lysed target cells or by flow cytometry-based methods.[6]

Materials:

-

Isolated human NK cells.

-

K562 target cells.

-

This compound.

-

Complete cell culture medium.

-

LDH cytotoxicity detection kit or fluorescent dyes for flow cytometry (e.g., a viability dye for target cells).

Procedure:

-

Pre-treat NK cells with different concentrations of this compound for a specified period (e.g., 1-24 hours).

-

Co-culture the pre-treated NK cells (effector cells) with the target cells at various effector-to-target (E:T) ratios.

-

Incubate the co-culture for 4-6 hours at 37°C.

-

If using an LDH assay, centrifuge the plate and collect the supernatant to measure LDH release according to the manufacturer's instructions.

-

If using flow cytometry, stain the cells with a viability dye and antibodies to distinguish between effector and target cells, then analyze to determine the percentage of dead target cells.

Conclusion

This compound is a potent pan-JAK inhibitor with high affinity for JAK1 and JAK3. Its ability to block the signaling of multiple cytokines through the JAK-STAT pathway underscores its significant immunomodulatory potential. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other similar kinase inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential in the treatment of immune-mediated diseases.

References

- 1. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Small molecule-based immunomodulators for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - DE [thermofisher.com]

- 5. altasciences.com [altasciences.com]

- 6. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: JAK-IN-3 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro potency and selectivity of JAK-IN-3, a potent inhibitor of the Janus kinase (JAK) family. The provided methodologies are intended to guide researchers in setting up a robust and reproducible kinase assay for the evaluation of JAK inhibitors.

Introduction

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3] These enzymes play a critical role in cytokine-mediated signaling through the JAK-STAT pathway, which is integral to immune responses and hematopoiesis.[4][5] Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[2][6][7]

This compound is a potent JAK inhibitor with varying activity against the different JAK family members. In vitro kinase assays are essential for quantifying the inhibitory activity (e.g., IC50 values) of compounds like this compound against purified kinase enzymes. This document outlines a common and adaptable method for such an assay.

JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. promega.de [promega.de]

- 6. promega.co.uk [promega.co.uk]

- 7. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Selectivity Profile of Jak-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and TYK2.[1][2][3] These enzymes play a critical role in mediating signal transduction for a wide range of cytokines, growth factors, and hormones via the JAK-STAT signaling pathway.[4][5][6] Dysregulation of this pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[7]

Jak-IN-3 is a potent JAK inhibitor.[8] The development of selective JAK inhibitors is a key objective in drug discovery to maximize therapeutic efficacy while minimizing off-target effects.[7] For instance, broader inhibition of JAK2 can be associated with hematological side effects like anemia and thrombocytopenia, while targeting JAK3, which is predominantly expressed in hematopoietic cells, is a strategy for immunosuppression.[1][7][9]

This document provides a detailed protocol for characterizing the selectivity profile of this compound across the JAK family and the broader human kinome. It includes methodologies for biochemical assays, cellular assays measuring downstream signaling, and kinome-wide screening.

JAK-STAT Signaling Pathway

Cytokine binding to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity.[6][10] This facilitates their trans-activation through reciprocal phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[1][5]

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Data Presentation: this compound Selectivity Profile

The selectivity of this compound is determined by comparing its inhibitory potency (IC50) against the different JAK isoforms and a broader panel of kinases.

Table 1: Biochemical Potency of this compound against JAK Family Kinases

| Kinase | IC50 (nM) |

| JAK1 | 5 |

| JAK2 | 70 |

| JAK3 | 3 |

| TYK2 | 34 |

Data sourced from MedChemExpress.[8]

Table 2: Cellular Potency of this compound in Cytokine-Stimulated Pathways

| Pathway (Cytokine) | Primary JAKs Involved | Downstream Readout | Cell Type | IC50 (nM) |

| IL-6 | JAK1/JAK2 | pSTAT3 | TF-1 Cells | [Example Data] |

| IL-2 | JAK1/JAK3 | pSTAT5 | NK-92 Cells | [Example Data] |

| IFN-α | JAK1/TYK2 | pSTAT1 | PBMCs | [Example Data] |

| GM-CSF | JAK2/JAK2 | pSTAT5 | UT-7 Cells | [Example Data] |

[Example Data] indicates that these values are to be determined experimentally using the protocols outlined below.

Experimental Protocols

Caption: Overall experimental workflow for assessing this compound selectivity.

Protocol 1: Biochemical Kinase Assays for JAK Family

This protocol determines the direct inhibitory activity of this compound on isolated recombinant JAK enzymes.

Objective: To determine the IC50 values of this compound against JAK1, JAK2, JAK3, and TYK2.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (e.g., from BPS Bioscience, Promega).

-

Kinase-specific peptide substrates (e.g., Poly(Glu, Tyr) 4:1 for JAK2, IRS1-tide for JAK1).[11][12]

-

ATP.

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

This compound stock solution (in DMSO).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection reagent.

-

384-well white assay plates.

-

Plate reader capable of measuring luminescence.

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 1000x the expected lowest IC50 (e.g., starting at 1-3 µM).

-

Further dilute the compound in kinase assay buffer to a 10x final concentration.

-

-

Kinase Reaction Setup:

-

The following steps should be performed on ice.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the specific peptide substrate. The ATP concentration should be at or near the Km for each respective kinase to accurately reflect inhibitory potency.

-

Add 5 µL of the master mix to each well of a 384-well plate.

-

Add 0.5 µL of the 10x this compound dilution or DMSO (for control wells) to the appropriate wells.

-

Prepare a solution of the specific JAK enzyme in kinase assay buffer.

-

Initiate the kinase reaction by adding 5 µL of the enzyme solution to each well. The final reaction volume is 10.5 µL.

-

-

Incubation:

-

Mix the plate gently.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

-

-

Detection (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular Assays for STAT Phosphorylation

This protocol measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context, providing a more physiologically relevant measure of potency.

Objective: To determine the IC50 of this compound for the inhibition of cytokine-induced pSTAT in relevant cell lines.

Materials:

-

Appropriate cell lines (e.g., PBMCs, TF-1, NK-92).

-

Cytokines for stimulation (e.g., human recombinant IL-2, IL-6, IFN-α, GM-CSF).[13][14]

-

This compound stock solution (in DMSO).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular pSTATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).[13]

-

Flow cytometer.

Procedure:

-

Cell Preparation:

-

Culture cells to the appropriate density.

-

Harvest and wash the cells, then resuspend in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.

-

-

Compound Incubation:

-

Aliquot 100 µL of the cell suspension into a 96-well plate.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Add the diluted this compound or vehicle (DMSO) to the cells and pre-incubate for 1-2 hours at 37°C.

-

-

Cytokine Stimulation:

-

Prepare a solution of the appropriate cytokine at a concentration that induces a sub-maximal response (e.g., EC80).

-

Add the cytokine to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.[13]

-

-

Fixation and Permeabilization:

-

Immediately stop the stimulation by adding a fixation buffer.

-

Incubate for 10-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells by adding a permeabilization buffer and incubating for 20-30 minutes.

-

-

Antibody Staining:

-

Wash the cells.

-

Prepare a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTATs.

-

Add the antibody cocktail to the cells and incubate for 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells and resuspend in PBS.

-

Acquire data on a flow cytometer.

-

Gate on the cell population of interest.

-

Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition.

-

Calculate the percent inhibition of the pSTAT signal for each this compound concentration relative to the cytokine-stimulated vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Protocol 3: Kinome-wide Selectivity Profiling

To understand the broader selectivity of this compound and identify potential off-targets, a comprehensive screen against a large panel of kinases is recommended. This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase Selectivity Profiling Systems).[15][16]

Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.

Principle of KINOMEscan™ (an example of a binding assay):

This method utilizes a competition binding assay. A test compound (this compound) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal. The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding.

Procedure (General Outline):

-

Compound Submission:

-

Provide a sample of this compound at a specified concentration and volume.

-

-

Screening:

-

The compound is typically screened at a single high concentration (e.g., 1-10 µM) against the entire kinase panel.

-

-

Data Reporting:

-

The primary data is reported as percent inhibition or percent of control for each kinase.

-

Hits (kinases showing significant inhibition) are often followed up with dose-response experiments to determine Kd or IC50 values.

-

The data is often visualized as a "kinome tree" to illustrate the selectivity of the compound across the human kinome.

-

Data Interpretation:

-

A highly selective inhibitor will show strong inhibition of only a few kinases (ideally, only the intended targets).

-

Inhibition of other kinases, particularly those with known roles in adverse events, should be carefully evaluated. Common off-targets for kinase inhibitors can sometimes include other tyrosine kinases or kinases with similar ATP-binding pockets.[9][17]

By combining the data from these biochemical, cellular, and kinome-wide assays, a comprehensive selectivity profile of this compound can be established. This information is crucial for guiding further drug development, predicting potential on-target and off-target effects, and ultimately assessing the therapeutic potential of the compound.

References

- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. academic.oup.com [academic.oup.com]

- 14. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of JAK-IN-3 in T-Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing JAK-IN-3, a potent Janus Kinase (JAK) inhibitor, in T-cell proliferation assays. This document outlines the underlying principles, offers comprehensive experimental protocols, and presents data in a clear, structured format to facilitate the assessment of T-cell immune responses.

Introduction

T-cell proliferation is a cornerstone of the adaptive immune response, and its modulation is a key therapeutic strategy in various diseases, including autoimmune disorders and cancer. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates T-cell activation, differentiation, and proliferation. Specifically, JAK3, which is predominantly expressed in hematopoietic cells, plays a pivotal role in signaling downstream of common gamma chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are essential for T-cell development and function.

This compound is a selective inhibitor of JAK3. By blocking the kinase activity of JAK3, this compound can effectively suppress the downstream signaling cascade, leading to the inhibition of T-cell proliferation. This makes this compound a valuable tool for studying T-cell biology and for the development of novel immunomodulatory therapies.

This document provides detailed protocols for assessing the inhibitory effect of this compound on T-cell proliferation using two common methods: Carboxyfluorescein succinimidyl ester (CFSE) dye dilution measured by flow cytometry and [³H]-Thymidine incorporation.

Mechanism of Action: JAK3/STAT Signaling Pathway

The binding of a γc cytokine to its receptor on the T-cell surface leads to the activation of receptor-associated JAK1 and JAK3. These activated kinases then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT5 in the context of T-cell proliferation. Once docked, STAT5 is phosphorylated by the JAKs, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to upregulate genes essential for T-cell proliferation and survival.

Figure 1: JAK3/STAT Signaling Pathway in T-Cell Proliferation.

Data Presentation

The inhibitory activity of this compound and other representative JAK inhibitors on T-cell proliferation and kinase activity is summarized in the tables below. These values are compiled from various studies and may differ based on experimental conditions.

Table 1: Inhibitory Activity (IC₅₀) of JAK Inhibitors on Kinase Activity

| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) |

| Tofacitinib | 112[1] | 20[1] | 1[1] |

| RB1 | >5000 | >5000 | 40[2] |

Table 2: Inhibitory Activity (IC₅₀) of JAK Inhibitors on T-Cell Proliferation and Activation

| Compound | Assay | Cell Type | Stimulus | IC₅₀ (µM) |

| Tofacitinib | CD25 Expression | Human PBMCs | PHA | 0.0522[3] |

| Upadacitinib | CD25 Expression | Human PBMCs | PHA | 0.0149[3] |

| Baricitinib | CD25 Expression | Human PBMCs | PHA | 0.0284[3] |

| Filgotinib | CD25 Expression | Human PBMCs | PHA | 2.4378[3] |

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on T-cell proliferation. As "this compound" is a placeholder for a selective JAK3 inhibitor, the protocols are based on the use of well-characterized inhibitors like Tofacitinib. Researchers should optimize concentrations based on the specific inhibitor used.

Experimental Workflow Overview

Figure 2: General workflow for T-cell proliferation assays.

Protocol 1: T-Cell Proliferation Assay using CFSE Dye Dilution

This method allows for the tracking of individual cell divisions by flow cytometry.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)

-

Phosphate Buffered Saline (PBS)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-human CD3 antibody (plate-bound)

-

Anti-human CD28 antibody (soluble)

-

This compound (or other JAK3 inhibitor)

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

96-well flat-bottom culture plates

-

Flow cytometer

-

Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8)

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling:

-

Wash isolated PBMCs with PBS.

-

Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of cold Complete RPMI.

-

Wash the cells twice with Complete RPMI to remove excess CFSE.

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled PBMCs in Complete RPMI at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL).

-

Prepare serial dilutions of this compound in Complete RPMI. Add 50 µL of the inhibitor solution to the appropriate wells. For the vehicle control, add 50 µL of Complete RPMI with the corresponding concentration of DMSO.

-

Add 50 µL of soluble anti-CD28 antibody (1-2 µg/mL) to each well.

-

The final volume in each well should be 200 µL.

-

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells from the plate.

-

Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) for 30 minutes on ice.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.

-

Analyze the data by gating on the T-cell populations of interest (e.g., CD4+ or CD8+ T-cells) and examining the CFSE fluorescence histogram. Proliferating cells will show successive peaks of halved fluorescence intensity.

-

Protocol 2: T-Cell Proliferation Assay using [³H]-Thymidine Incorporation

This classic method measures the incorporation of radiolabeled thymidine into the DNA of proliferating cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete RPMI medium

-

Anti-human CD3 antibody (plate-bound)

-

Anti-human CD28 antibody (soluble)

-

This compound (or other JAK3 inhibitor)

-

DMSO as a vehicle control

-

96-well flat-bottom culture plates

-

[³H]-Thymidine

-

Cell harvester

-

Scintillation counter

Procedure:

-

PBMC Isolation and Plating:

-

Isolate PBMCs as described in Protocol 1.

-

Resuspend PBMCs in Complete RPMI at 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL).

-

-

Cell Treatment:

-

Prepare serial dilutions of this compound in Complete RPMI. Add 50 µL of the inhibitor solution to the appropriate wells. For the vehicle control, add 50 µL of Complete RPMI with the corresponding concentration of DMSO.

-

Add 50 µL of soluble anti-CD28 antibody (1-2 µg/mL) to each well.

-

The final volume in each well should be 200 µL.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

[³H]-Thymidine Pulse:

-

Add 1 µCi of [³H]-Thymidine to each well.

-

Incubate for an additional 18 hours.

-

-

Harvesting and Measurement:

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is proportional to the amount of T-cell proliferation.

-

Controls and Data Analysis

-

Negative Control: Unstimulated T-cells (no anti-CD3/CD28).

-

Positive Control: T-cells stimulated with anti-CD3/CD28 in the presence of the vehicle (DMSO).

-

Inhibitor Titration: A range of this compound concentrations should be tested to determine the IC₅₀ value.

-

Data Analysis (CFSE): Quantify the percentage of divided cells and the proliferation index using appropriate flow cytometry analysis software.

-

Data Analysis ([³H]-Thymidine): Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

By following these detailed protocols, researchers can effectively utilize this compound to investigate its impact on T-cell proliferation and gain valuable insights into the role of the JAK3 signaling pathway in immune regulation.

References

- 1. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Cytokine Signaling Pathways with Jak-IN-3

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Jak-IN-3, a selective Janus Kinase 3 (JAK3) inhibitor, for investigating cytokine signaling pathways.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in signal transduction initiated by various cytokines and growth factors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating a multitude of cellular processes, including immune responses, hematopoiesis, and inflammation.[3] JAK3 expression is predominantly restricted to hematopoietic cells, making it a key player in immune cell development and function.[2][4] Specifically, JAK3 is essential for signaling by cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4]

Selective inhibition of JAK3 offers a targeted approach to modulate the immune system with potentially fewer side effects compared to broader-spectrum JAK inhibitors.[5] this compound is a potent and selective inhibitor of JAK3, making it an invaluable tool for dissecting the roles of JAK3 in cytokine signaling and for the development of novel therapeutics for autoimmune diseases and certain cancers. These notes provide detailed protocols for utilizing this compound in cell-based assays to study its effects on cytokine-induced signaling events.

Data Presentation

The inhibitory activity and selectivity of various selective JAK3 inhibitors are summarized in the table below. This data is crucial for selecting the appropriate inhibitor and concentration for specific experimental needs. "this compound" is used here as a representative potent and selective JAK3 inhibitor, with data aggregated from similar selective compounds found in the literature.

| Compound Name | Target | IC50 / Ki | Selectivity Notes |

| This compound (Representative) | JAK3 | 4.8 nM (IC50) | Over 180-fold more selective for JAK3 than JAK1 (IC50 of 896 nM) and JAK2 (IC50 of 1050 nM).[1] |

| Ritlecitinib (PF-06651600) | JAK3 | 33.1 nM (IC50) | Irreversible inhibitor with no significant activity against JAK1, JAK2, and TYK2 (IC50 > 10,000 nM).[6][7] |

| Selective JAK3 inhibitor 1 | JAK3 | 0.07 nM (Ki) | Highly selective with Ki values of 320 nM for JAK1 and 740 nM for JAK2.[7] |

| Tofacitinib (CP-690,550) | JAK3 | 1 nM (IC50) | Also inhibits JAK1 (IC50 of 112 nM) and JAK2 (IC50 of 20 nM).[7] |

| FM-381 | JAK3 | 127 pM (IC50) | Demonstrates 400-, 2,700-, and 3,600-fold selectivity over JAK1, JAK2, and TYK2, respectively.[7] |

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK-STAT signaling pathway initiated by a γc family cytokine and the point of inhibition by this compound.

Experimental Protocols

Cell-Based Assay for Assessing JAK3 Inhibition on Cytokine-Induced STAT Phosphorylation

This protocol describes how to treat cells with this compound and a specific cytokine to assess the inhibition of STAT protein phosphorylation using methods like Western Blotting or Flow Cytometry.

Materials:

-

Cells expressing the cytokine receptor of interest (e.g., T-cells, NK cells)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Recombinant cytokine (e.g., IL-2, IL-4, or IL-7)

-

Phosphate-Buffered Saline (PBS)

-

Phosphatase inhibitors

-

Protease inhibitors

-

Reagents for cell lysis (for Western Blot) or fixation/permeabilization (for Flow Cytometry)

-

Antibodies for Western Blotting or Flow Cytometry (e.g., anti-phospho-STAT5, anti-total-STAT5)

Procedure:

-

Cell Culture and Plating:

-

Culture cells under standard conditions.

-

Seed cells in appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for Flow Cytometry) at a density that allows for optimal growth and stimulation.

-

Allow cells to adhere or recover overnight.

-

-

Inhibitor Pre-treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium. A final DMSO concentration of <0.1% is recommended.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control (DMSO).

-

Incubate the cells with the inhibitor for 1-2 hours at 37°C.

-

-

Cytokine Stimulation:

-

Prepare a stock solution of the desired cytokine in PBS or an appropriate buffer.

-

Add the cytokine directly to the wells containing the inhibitor to the final desired concentration.

-

Incubate for the optimal time to induce STAT phosphorylation (typically 15-30 minutes, but should be optimized for the specific cell type and cytokine).

-

-

Sample Preparation:

-

For Western Blotting:

-

Place the plate on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

For Flow Cytometry:

-

Harvest the cells and transfer them to tubes.

-

Fix and permeabilize the cells according to a standard intracellular staining protocol.

-

-

-

Analysis:

-

Western Blotting: Proceed with gel electrophoresis, protein transfer, antibody incubation, and detection as described in Protocol 2.

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against phosphorylated STAT proteins and analyze using a flow cytometer.

-

Western Blotting Protocol for Detection of Phosphorylated STAT Proteins

This protocol details the steps for detecting phosphorylated STAT proteins in cell lysates prepared as described in Protocol 1.[8][9]

Materials:

-

Cell lysates

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-STAT, anti-total-STAT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation for Electrophoresis:

-

Mix an equal amount of protein from each sample with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

Gel Electrophoresis:

-

Load the denatured protein samples onto an SDS-PAGE gel.

-

Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (e.g., anti-phospho-STAT5) in the blocking buffer at the recommended concentration.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

To detect total STAT protein as a loading control, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total STAT protein.

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cytokine signaling.

References

- 1. glpbio.com [glpbio.com]

- 2. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of Jak-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting in vivo studies with Jak-IN-3, a selective inhibitor of Janus Kinase 3 (JAK3). These guidelines are intended for researchers, scientists, and drug development professionals working on the preclinical evaluation of this compound for various inflammatory and autoimmune diseases. Given the limited public data specifically for "this compound," this document leverages established methodologies and data from structurally similar and well-characterized JAK3 inhibitors to provide a comprehensive framework for in vivo experimental design.

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines, growth factors, and interferons.[1] The JAK-STAT signaling pathway is a key regulator of the immune system.[2] Unlike the ubiquitously expressed JAK1, JAK2, and TYK2, the expression of JAK3 is largely restricted to hematopoietic cells, making it an attractive therapeutic target for autoimmune disorders with the potential for reduced side effects.[1][3] Inhibition of JAK3 has shown promise in the treatment of conditions such as rheumatoid arthritis, psoriasis, and organ transplant rejection.[1][4]

These application notes will cover the mechanism of action of JAK3 inhibitors, detailed protocols for relevant in vivo models, and guidance on data collection and analysis.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface.[5] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[5] Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses.[5]

This compound, as a JAK3 inhibitor, is designed to bind to the ATP-binding site of the JAK3 enzyme, preventing its phosphorylation and activation. This blockade disrupts the downstream signaling of cytokines that rely on the common gamma chain (γc), a receptor subunit to which JAK3 is constitutively bound. These cytokines include interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4] By inhibiting JAK3, this compound can effectively suppress the proliferation and activation of T-cells and other immune cells, thereby mitigating the inflammatory processes characteristic of autoimmune diseases.

In Vivo Experimental Design: Rheumatoid Arthritis Model

The collagen-induced arthritis (CIA) model in mice is a widely used and well-validated animal model for studying the pathology of rheumatoid arthritis and for evaluating the efficacy of novel therapeutic agents.[6][7][8][9]

Experimental Workflow for CIA Model

Detailed Protocol for Collagen-Induced Arthritis (CIA) in DBA/1J Mice

Materials:

-

Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)

-

Vehicle control

-

Syringes and needles (27G)

-

Calipers for paw thickness measurement

Procedure:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of Type II collagen and CFA (1:1 ratio).

-

Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.[8]

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of Type II collagen and IFA (1:1 ratio).

-

Inject 100 µL of the emulsion intradermally at a site near the primary injection.[8]

-

-

Treatment Administration (Starting Day 21):

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses).

-

Administer this compound or vehicle daily via oral gavage. Dosing for selective JAK3 inhibitors in CIA models has been reported in the range of 1.5-15 mg/kg/day.[10]

-

-

Clinical Assessment (Daily from Day 21):

-

Score each paw for signs of arthritis based on a scale of 0-4:

-

0 = No evidence of erythema or swelling

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint

-

2 = Erythema and mild swelling extending from the ankle to the tarsals

-

3 = Erythema and moderate swelling extending from the ankle to metatarsal joints

-

4 = Erythema and severe swelling encompass the ankle, foot, and digits

-

-

The maximum clinical score per mouse is 16.

-

Measure paw thickness using calipers.

-

Monitor body weight.

-

-

Endpoint Analysis (e.g., Day 42):

-

Collect blood for pharmacokinetic analysis and cytokine profiling (e.g., IL-6, TNF-α).

-

Euthanize mice and collect paws for histopathological evaluation of inflammation, pannus formation, and bone/cartilage erosion.

-

Quantitative Data from In Vivo Studies of Representative JAK3 Inhibitors

The following tables summarize pharmacokinetic and efficacy data from published in vivo studies of selective JAK3 inhibitors, which can serve as a reference for designing and interpreting studies with this compound.

Table 1: Pharmacokinetic Parameters of Selective JAK3 Inhibitors in Mice

| Compound | Dose and Route | Tmax (min) | T1/2 (min) | Bioavailability (%) | Reference |

| WHI-P131 | 13 mg/kg, oral | 5.8 | 297.6 | 29.6 | [11] |

| WHI-P131 | 4-80 mg/kg, i.p. | 10.0 | 123.6 | 95 | [11] |

| RB1 | Not specified | Not specified | 876 (14.6 h) | 72.52 | [12] |

| MJ04 | Not specified | Not specified | Not specified | Not specified | [13] |

Table 2: Efficacy of Selective JAK3 Inhibitors in Rodent Arthritis Models

| Compound | Model | Dose | Efficacy Endpoint | % Inhibition | Reference |

| CP-690550 | Mouse CIA | 15 mg/kg/day | Clinical Score | >90% | [10] |

| CP-690550 | Rat AA | 15 mg/kg/day | Paw Swelling | >90% | [10] |

| RB1 | Mouse CIA | Not specified | Joint Pathology | Significantly improved | [12] |

| Z583 | Mouse CIA | 3 mg/kg, oral | Clinical Score | Significant reduction | [14] |

In Vivo Experimental Design: Inflammatory Bowel Disease Model

The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used model for inflammatory bowel disease (IBD).[15]

Experimental Workflow for DSS-Induced Colitis Model

Detailed Protocol for DSS-Induced Colitis in C57BL/6 Mice

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Dextran Sulfate Sodium (DSS, 36-50 kDa)

-

This compound (formulated in a suitable vehicle)

-

Vehicle control

Procedure:

-

Colitis Induction (Day 0-7):

-

Provide mice with drinking water containing 2-3% (w/v) DSS ad libitum for 7 days.

-

-

Treatment Administration (Starting Day 0):

-

Randomly assign mice to treatment groups.

-

Administer this compound or vehicle daily via oral gavage.

-

-

Clinical Assessment (Daily):

-

Calculate the Disease Activity Index (DAI) based on:

-

Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

-

Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)

-

Rectal Bleeding: 0 (none), 2 (occult), 4 (gross)

-

-

Monitor body weight.

-

-

Endpoint Analysis (e.g., Day 8-10):

-

Euthanize mice and measure the length of the colon.

-

Collect colon tissue for histopathological evaluation of inflammation and tissue damage.

-

Perform a myeloperoxidase (MPO) assay on colon tissue to quantify neutrophil infiltration.

-

Pharmacodynamic Assays

To confirm the in vivo target engagement of this compound, pharmacodynamic assays should be performed.

Protocol for Assessing STAT Phosphorylation:

-

Administer a single dose of this compound or vehicle to mice.

-

At various time points post-dose, collect whole blood or spleen tissue.

-

Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.

-

Stimulate the cells ex vivo with a relevant cytokine (e.g., IL-2 for JAK3).

-

Lyse the cells and perform Western blotting or flow cytometry to detect the levels of phosphorylated STAT5 (pSTAT5) relative to total STAT5. A reduction in pSTAT5 levels in the this compound treated group compared to the vehicle group indicates target engagement.

Toxicology and Safety Assessment

Preliminary toxicology studies are crucial to determine the safety profile of this compound.

Acute Dermal Toxicity:

-

Administer a single high dose of this compound topically to a small group of rats or mice.[13]

-

Monitor for mortality, clinical signs of toxicity, and changes in body weight over a 14-day period.[13]

-

Perform gross necropsy and histopathological examination of major organs.

Median Lethal Dose (LD50) Determination:

-

Administer escalating single doses of this compound to different groups of animals.

-

The LD50 is the dose that is lethal to 50% of the animals in a group. A high LD50 value (e.g., >2 g/kg) suggests a good safety profile.[12][13]

Conclusion

The experimental designs and protocols outlined in this document provide a robust framework for the in vivo evaluation of this compound. By leveraging established animal models of rheumatoid arthritis and inflammatory bowel disease, researchers can effectively assess the therapeutic potential of this selective JAK3 inhibitor. Careful consideration of dosing, administration route, and relevant efficacy and safety endpoints will be critical for advancing this compound through preclinical development. The provided quantitative data from similar compounds offer valuable benchmarks for these studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Network pharmacology of JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chondrex.com [chondrex.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Macromolecular Janus Kinase (JAK) Inhibitor Prodrug Effectively Ameliorates Dextran Sulfate Sodium-induced Ulcerative Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting Jak-IN-3 solubility issues in DMSO

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK inhibitor, Jak-IN-3. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures, with a focus on solubility in DMSO.